molecular formula C13H11N3 B1620509 Phenylamino-pyridin-2-yl-acetonitrile CAS No. 904813-98-5

Phenylamino-pyridin-2-yl-acetonitrile

Cat. No.: B1620509
CAS No.: 904813-98-5
M. Wt: 209.25 g/mol
InChI Key: UCPRBCNEOGYFEY-UHFFFAOYSA-N
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Description

Phenylamino-pyridin-2-yl-acetonitrile is an organic compound with the molecular formula C13H11N3. It is known for its unique structure, which combines a phenyl group, an amino group, and a pyridine ring with an acetonitrile group.

Mechanism of Action

Target of Action

Phenylamino-pyridin-2-yl-acetonitrile, also known as 2-anilino-2-pyridin-2-ylacetonitrile, primarily targets protoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of chlorophyll and heme, making it a crucial target for herbicidal activity .

Mode of Action

The compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . This inhibition disrupts the normal functioning of the target organisms, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, the compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen. When exposed to light, protoporphyrinogen generates reactive oxygen species, causing lipid peroxidation and cell membrane damage, ultimately leading to cell death .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its chemical structure, lipophilicity, and molecular weight .

Result of Action

The inhibition of PPO by this compound leads to the death of the target organisms. This is due to the disruption of chlorophyll and heme biosynthesis, which are essential for the survival and growth of these organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylamino-pyridin-2-yl-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with trimethylsilyl cyanide and aniline . The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenylamino-pyridin-2-yl-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Phenylamino-pyridin-2-yl-acetonitrile can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-anilino-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPRBCNEOGYFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378043
Record name Phenylaminopyridin-2-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-98-5
Record name α-(Phenylamino)-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylaminopyridin-2-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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